molecular formula C12H7N5O8 B15077914 2,3',4,6-Tetranitrodiphenylamine CAS No. 38417-96-8

2,3',4,6-Tetranitrodiphenylamine

Cat. No.: B15077914
CAS No.: 38417-96-8
M. Wt: 349.21 g/mol
InChI Key: QYIFJMJFFSIGIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3’,4,6-Tetranitrodiphenylamine is a chemical compound with the molecular formula C12H7N5O8 It is characterized by the presence of four nitro groups attached to a diphenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3’,4,6-Tetranitrodiphenylamine typically involves the nitration of diphenylamine. The process begins with the preparation of diphenylamine, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of 2,3’,4,6-Tetranitrodiphenylamine follows a similar nitration process but on a larger scale. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 2,3’,4,6-Tetranitrodiphenylamine undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Reduction: Formation of 2,3’,4,6-tetraaminodiphenylamine.

    Substitution: Formation of various substituted diphenylamine derivatives.

    Oxidation: Formation of oxidized diphenylamine derivatives.

Scientific Research Applications

2,3’,4,6-Tetranitrodiphenylamine has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3’,4,6-Tetranitrodiphenylamine involves its interaction with specific molecular targets and pathways. The nitro groups on the compound can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

  • 2,4,6-Trinitrotoluene (TNT)
  • 2,4-Dinitrophenylhydrazine
  • 2,4,6-Trinitrophenol (Picric acid)

Comparison: 2,3’,4,6-Tetranitrodiphenylamine is unique due to the presence of four nitro groups on a diphenylamine structure, which imparts distinct chemical properties compared to other nitro compounds. Its higher degree of nitration makes it more reactive and suitable for specific applications that require strong electron-withdrawing groups.

Properties

CAS No.

38417-96-8

Molecular Formula

C12H7N5O8

Molecular Weight

349.21 g/mol

IUPAC Name

2,4,6-trinitro-N-(3-nitrophenyl)aniline

InChI

InChI=1S/C12H7N5O8/c18-14(19)8-3-1-2-7(4-8)13-12-10(16(22)23)5-9(15(20)21)6-11(12)17(24)25/h1-6,13H

InChI Key

QYIFJMJFFSIGIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.